N-bicyclo[2.2.1]hept-2-yl-2,6-dimethoxybenzamide
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Overview
Description
“N-bicyclo[2.2.1]hept-2-yl-2,6-dimethoxybenzamide” is a compound that contains a bicyclo[2.2.1]heptane structure, which is a type of bridged bicyclic compound. It also contains a benzamide group, which is a type of amide, and two methoxy groups attached to the benzene ring .
Molecular Structure Analysis
The bicyclo[2.2.1]heptane structure is a type of bridged bicyclic compound, which means it contains two rings that share two carbon atoms . The benzamide group is a type of amide, which consists of a carbonyl group (C=O) attached to a nitrogen . The methoxy groups are ether groups attached to the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide and ether groups. The amide could potentially undergo hydrolysis under acidic or basic conditions to form an amine and a carboxylic acid . The ether groups might be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could allow for hydrogen bonding, which could influence its solubility in different solvents .Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-13-4-3-5-14(20-2)15(13)16(18)17-12-9-10-6-7-11(12)8-10/h3-5,10-12H,6-9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYVBSZXXKOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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